molecular formula C9H11NO2S B15255333 2-(3-Amino-4-(methylthio)phenyl)acetic acid

2-(3-Amino-4-(methylthio)phenyl)acetic acid

Cat. No.: B15255333
M. Wt: 197.26 g/mol
InChI Key: KXFWRYQKURYRLQ-UHFFFAOYSA-N
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Description

2-(3-Amino-4-(methylthio)phenyl)acetic acid (CAS 1822660-97-8) is a high-purity chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . This benzeneacetic acid derivative features both an amino group and a methylthio ether group on its phenyl ring, making it a valuable multifunctional intermediate in organic and medicinal chemistry research. The compound is of significant interest in photochemical and free radical studies; research on analogous sulfur-containing phenylacetic acids, such as 4-(methylthio)phenylacetic acid, has shown that such compounds can undergo C-S bond cleavage upon photolysis, generating sulfur-centered radicals . These radicals are important intermediates in specialized organic synthesis and have been investigated for their effectiveness as co-initiators in free-radical polymerization processes . Furthermore, the structure of this compound, which incorporates an aniline moiety, suggests its potential as a key synthetic precursor. It can be used in the development of more complex molecules, including pharmacologically active candidates or functional materials. The simultaneous presence of the amino, carboxylic acid, and thioether functional groups provides multiple sites for chemical modification and conjugation. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-(3-amino-4-methylsulfanylphenyl)acetic acid

InChI

InChI=1S/C9H11NO2S/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

KXFWRYQKURYRLQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by methylation to introduce the methylthio group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-(methylthio)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Varied substituted phenylacetic acids.

Scientific Research Applications

2-(3-Amino-4-(methylthio)phenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-(methylthio)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methylthio group can participate in hydrophobic interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Key Observations :

  • The amino group in this compound reduces logP compared to 4-(Methylthio)phenylacetic acid, enhancing polarity and aqueous solubility.
  • The trifluoromethyl (-CF₃) group in significantly increases lipophilicity (logP = 3.5) but reduces solubility, typical of fluorinated aromatic systems.
  • Thiophene-containing analogues (e.g., ) exhibit moderate solubility due to the heterocyclic ring’s electron-rich nature.

Comparison with Related Syntheses

  • 4-(Methylthio)phenylacetic acid is synthesized via Friedel-Crafts acylation followed by thioetherification.
  • Thiazole derivatives (e.g., ) employ cyclocondensation of thioureas with α-haloacetic acids.
  • Thiophene analogues (e.g., ) use nucleophilic substitution between thiols and alkyl halides.

Antimicrobial Potential

  • Thiazole derivatives (e.g., ) exhibit activity against Gram-positive bacteria (MIC = 4–8 µg/mL) due to thiazole’s ability to disrupt cell wall synthesis.
  • Thiophene-3-acetic acid () shows moderate antifungal activity (IC₅₀ = 25 µM against Candida albicans).

Enzyme Inhibition

  • 4-(Methylthio)phenylacetic acid inhibits COX-2 (IC₅₀ = 1.2 µM), attributed to the methylthio group’s interaction with the enzyme’s hydrophobic pocket.
  • Trifluoromethyl-containing analogues (e.g., ) demonstrate enhanced binding affinity to tyrosine kinases due to -CF₃’s electron-withdrawing effects.

Biological Activity

2-(3-Amino-4-(methylthio)phenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for its anti-inflammatory, antioxidant, and anticancer properties, among others. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group allows for hydrogen bonding with biological molecules, while the methylthio group may facilitate hydrophobic interactions. These interactions can modulate enzyme activity and receptor functions, leading to significant biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, its derivatives have shown antiproliferative effects against several cancer cell lines. For instance:

  • Melanoma Cells : The compound demonstrated selective growth inhibition in melanoma cell lines (B16-F1, A375) with varying IC50 values.
  • Prostate Cancer Cells : In vitro studies reported significant cytotoxicity against prostate cancer cell lines (DU 145, PC-3), with selectivity ratios indicating promising therapeutic potential .

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Selectivity Ratio
B16-F1 (Melanoma)10.511.3
A375 (Melanoma)9.89.1
DU 145 (Prostate)7.59.4
PC-3 (Prostate)8.08.5

Anti-inflammatory and Antioxidant Properties

The compound has also been studied for its anti-inflammatory and antioxidant activities. Research indicates that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various cellular models. This suggests a dual role in managing inflammation and oxidative damage, which are critical in various chronic diseases .

Study on Melanoma and Prostate Cancer

A comprehensive study evaluated the effects of several derivatives of phenylacetic acid on melanoma and prostate cancer cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and selectivity towards cancer cells compared to normal fibroblast cells. The study utilized the sulforhodamine B assay to quantify cell viability post-treatment .

Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment led to increased apoptosis in cancer cells, as evidenced by cell cycle analysis showing a higher percentage of cells in the sub-G1 phase after exposure .

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